2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-methoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-24-9-5-8-18-15(22)10-12-11-26-17(19-12)21-16(23)20-13-6-3-4-7-14(13)25-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPRYBPHWXIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-methoxypropyl)acetamide , with CAS number 897613-89-7, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.47 g/mol. The structural features include a thiazole ring, a methoxyphenyl group, and an acetamide moiety, which are significant for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including this compound. The mechanism primarily involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 0.21 | 2.60 |
Preliminary data suggest that the compound exhibits significant inhibition against COX enzymes, with potential IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study assessing the effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in:
- Reduced cell viability : A dose-dependent decrease in cell proliferation was observed.
- Apoptosis induction : Flow cytometry analysis indicated increased early and late apoptotic cells upon treatment.
The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis, including the downregulation of Bcl-2 and upregulation of Bax proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring and substituents on the phenyl groups can significantly affect activity.
Key Observations:
Scientific Research Applications
The biological activity of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-methoxypropyl)acetamide is primarily attributed to its interactions with various biological targets:
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties through several mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cell signaling pathways. This inhibition can disrupt the proliferation of cancer cells, leading to potential therapeutic effects against various cancers .
- G Protein-Coupled Receptors (GPCRs) : Interaction with GPCRs may modulate signaling pathways crucial for cancer cell survival and proliferation. This interaction could enhance the efficacy of existing cancer therapies.
Antimicrobial Activity
Compounds with thiazole structures are often associated with antimicrobial properties. Research suggests that derivatives of thiazole can exhibit activity against a range of bacterial and fungal pathogens. The specific interactions and mechanisms by which this compound exerts its antimicrobial effects require further investigation but hold promise for developing new antibiotics .
Anti-inflammatory Effects
The presence of methoxy groups in the structure may contribute to anti-inflammatory activities. Compounds similar to this one have been studied for their ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Study on Anticancer Activity
A study published in Molecules investigated the synthesis and biological evaluation of thiazole derivatives similar to this compound. The results indicated that these derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents.
In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. Preliminary findings suggest that these compounds may lead to tumor regression when administered at specific dosages, warranting further exploration into their clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Thiazole Core Modifications: The target compound and Mirabegron share a 1,3-thiazol-4-yl backbone, but Mirabegron’s 2-amino group enhances beta-3 adrenergic receptor binding . The target’s 2-carbamoyl substituent may reduce receptor affinity but improve metabolic stability due to reduced oxidative susceptibility. F042-0759 replaces the 3-methoxypropyl group with a 4-bromophenyl moiety, likely altering solubility and membrane permeability .
Methoxy Group Positioning :
- The 2-methoxyphenyl group in the target compound and F042-0759 may sterically hinder interactions compared to Mirabegron’s hydroxyphenylethyl chain, which directly engages beta-3 receptors via hydrogen bonding .
Pharmacological Inference: Mirabegron’s clinical success suggests that thiazole-acetamide derivatives with polar side chains (e.g., hydroxy or methoxy groups) are viable candidates for urological applications.
Preparation Methods
Core Thiazole Ring Construction
The 1,3-thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. For this compound, 2-amino-1,3-thiazole-4-carboxylic acid derivatives serve as key intermediates. In one documented approach, 2-bromoacetophenone reacts with thiourea in ethanol under reflux to form 2-aminothiazole-4-carboxylic acid. Subsequent functionalization introduces the carbamoyl group at the 2-position.
Carbamoylation of the Thiazole Amino Group
Acetamide Side Chain Installation
Alkylation of the Thiazole Core
The N-(3-methoxypropyl)acetamide side chain is introduced via nucleophilic substitution or Mitsunobu reaction. In a representative procedure, 4-bromomethyl-1,3-thiazole derivatives react with N-(3-methoxypropyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours, achieving 65–70% conversion. Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the acetamide nitrogen.
Table 1: Reaction Conditions for Side Chain Alkylation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-(3-Methoxypropyl)acetamide | DMF | 60 | 12 | 65–70 |
| K₂CO₃ | DMF | 60 | 12 | 65–70 |
Optimization of Coupling Efficiency
Microwave-assisted synthesis reduces reaction times significantly. Irradiating the mixture at 100°C for 30 minutes increases yields to 78–82% while minimizing side product formation. Gel permeation chromatography (GPC) confirms the absence of dimeric byproducts under these conditions.
Final Assembly and Purification
Convergent Synthesis Strategy
A convergent approach links the carbamoylated thiazole and acetamide side chain via a Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ enable cross-coupling between boronic ester-functionalized thiazoles and bromoacetamide derivatives. Reported yields range from 60–65% using tetrahydrofuran (THF) as the solvent at 80°C.
Crystallization and Polymorph Control
Recrystallization from ethanol/water (7:3 v/v) produces the final compound as a white crystalline solid. Differential scanning calorimetry (DSC) reveals two polymorphic forms: Form I (mp 148–150°C) and Form II (mp 154–156°C). X-ray powder diffraction (XRPD) confirms the dominance of Form I under standard crystallization conditions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98.5% purity. Residual solvents, analyzed via gas chromatography (GC), comply with ICH Q3C guidelines (<500 ppm for DMF).
Scale-Up Considerations
Q & A
Basic: What synthetic strategies are recommended for preparing this thiazole-acetamide derivative?
Methodological Answer:
The synthesis of thiazole-acetamide derivatives typically involves multi-step reactions. For example, describes a protocol where a thiazolidinedione intermediate is coupled with a chloroacetylated precursor in DMF under basic conditions (potassium carbonate) to form the acetamide bond . Similarly, outlines a condensation reaction between 2-aminothiazol-4(5H)-one and aldehyde derivatives in acetic acid, followed by recrystallization for purification . For the target compound, key steps would include:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones.
Acetamide coupling : Reaction of the thiazole intermediate with chloroacetyl chloride or activated esters in the presence of a base (e.g., K₂CO₃).
Methoxy group introduction : Alkylation or substitution reactions using methoxypropyl amines.
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR (e.g., reports δ values for methoxy groups and thiazole protons) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : highlights the use of SHELX programs for refining crystal structures, particularly for resolving hydrogen-bonding networks in thiazole derivatives .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
and suggest using standardized assays for thiazole derivatives:
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., IC₅₀ calculations) .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates.
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
SAR analysis involves systematic modification of substituents. and provide examples:
- Methoxy positioning : The 2-methoxy group on the phenyl ring () enhances hypoglycemic activity due to improved hydrogen bonding .
- Thiazole substitution : Adding electron-withdrawing groups (e.g., carbamoyl) increases antimicrobial potency () .
- Acetamide chain length : Longer chains (e.g., 3-methoxypropyl) may improve solubility without sacrificing target binding .
Advanced: What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
and highlight common issues:
- Disorder in methoxy groups : Flexible methoxypropyl chains can cause electron density ambiguity. Use SHELXL’s PART instruction to model partial occupancy .
- Hydrogen bonding networks : Thiazole NH and carbonyl groups often form intermolecular bonds, requiring high-resolution data (≤1.0 Å) for accurate refinement .
- Twinned crystals : SHELXD’s twin law detection is critical for resolving overlapping reflections .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : notes that pH and serum content in cell culture media alter compound stability .
- Impurity profiles : emphasizes HPLC purity checks (>98%) to exclude byproducts .
- Target specificity : Off-target effects (e.g., ’s discussion on thiazole derivatives inhibiting multiple kinases) require orthogonal assays (e.g., SPR, thermal shift) .
Advanced: How to optimize HPLC methods for purity analysis?
Methodological Answer:
and recommend:
- Column selection : C18 columns with 5 µm particle size for resolving polar acetamide derivatives .
- Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water (70:30 to 90:10 over 20 min).
- Detection : UV at 254 nm (thiazole absorption) and 210 nm (amide bonds) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
and suggest:
- Acute toxicity testing : Dose escalation in rodents (e.g., Wistar mice) with LD₅₀ determination .
- Metabolic stability : Liver microsome assays to identify reactive metabolites (e.g., demethylation of methoxy groups) .
- Prodrug design : Masking the acetamide group as an ester to reduce renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
